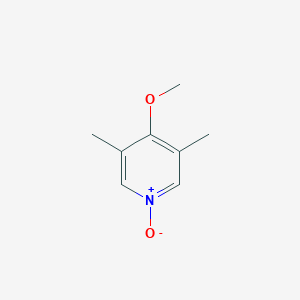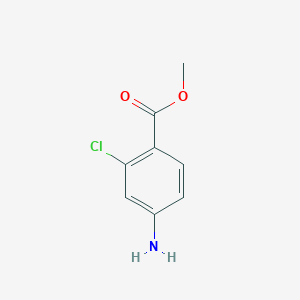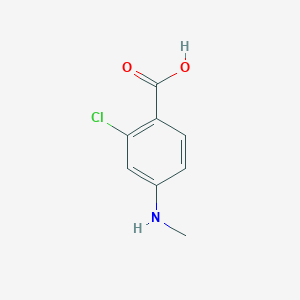
Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide
Übersicht
Beschreibung
The compound "Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide" is a pyridine derivative that is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis. Pyridine derivatives are known for their versatility in chemical reactions due to the presence of a nitrogen atom in the ring, which can act as an electron pair donor or acceptor, depending on the reaction conditions .
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to the compound of interest, has been achieved through a low-temperature aryl bromide-to-alcohol conversion . Another related compound, 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, was synthesized and its structure confirmed by spectroscopic methods . These methods demonstrate the diverse synthetic routes available for creating substituted pyridines, which may be applicable to the synthesis of "Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide" .
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been extensively studied using various spectroscopic techniques. For example, the structures of certain pyridine derivatives were confirmed by single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . The dihedral angles between aromatic rings and the presence of weak hydrogen bonding interactions have been observed in the crystal structures of some pyridine N-oxides . These structural features can influence the physical and chemical properties of the compounds .
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions. Electrophilic substitution reactions, such as nitration, have been studied, revealing that the position of substitution can depend on the nature of the substituents and the form of the pyridine (free base or conjugate acid) . Additionally, the reactivity of pyridinols towards peroxyl radicals has been examined, indicating that some pyridinols are effective antioxidants . The electrochemical behavior of dihydropyridine derivatives in protic media has also been investigated, showing different products depending on the acidity or basicity of the medium . These studies highlight the reactivity of pyridine derivatives under various conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. The UV-spectra of 4-substituted pyridine N-oxides have been compared with computational calculations to assign bands and understand the effect of conjugation on electronic transitions . The stability of pyridinols to air oxidation and their basicity approaching physiological pH with increasing electron density in the ring have been reported, which is relevant for their potential biological applications . The influence of substituents on the emission spectra of pyridine derivatives has also been studied, providing insights into their optical properties . These properties are crucial for the application of pyridine derivatives in various fields, including materials science and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Synthesis Enhancements
A notable application of pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide derivatives is in the field of organic synthesis. For instance, improvements in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine using a POCl3/CH2Cl2/Et3N system have been reported. This method yields a highly selective chlorinating agent from 2-methylpyridine N-oxide under mild conditions, verified by 1H NMR and IR structural confirmation (Xia Liang, 2007). Additionally, the synthesis and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives showcase the versatility of these compounds in organic chemistry, demonstrating weak hydrogen-bonding interactions and specific crystallization patterns (Sen Ma et al., 2018).
Catalytic and Antioxidant Properties
Moreover, these compounds exhibit catalytic properties, as seen in the study of Ru complexes containing pyridine dicarboxylate ligands. Electronic effects on these complexes have been observed to influence their catalytic activity toward water oxidation, highlighting the impact of electron-donating groups on catalytic efficiency (Junxue An et al., 2012). Additionally, the synthesis of novel chromophores based on dipicolinate, which involves the use of pyridine derivatives, demonstrates their role in developing materials with significant optical properties for potential applications in photonics and electronics (Haibo Xiao et al., 2010).
Corrosion Inhibition
The application of pyrazolo-pyridine derivatives, including those with methoxyphenyl groups, in corrosion inhibition for steel in acidic media showcases the practical industrial applications of these compounds. Their effectiveness as corrosion inhibitors is attributed to their ability to form a protective layer on the metal surface, with varying efficiencies based on their substituents (P. Dohare et al., 2018).
Green Chemistry
The development of green synthetic methods is also a significant application area. A study detailed a modified synthesis approach for an intermediate used in the production of Dexlansoprazole, emphasizing green chemistry principles such as atom economy and reduced waste generation. This research underscores the importance of environmentally friendly methods in chemical synthesis (Rohidas Gilbile et al., 2017).
Safety And Hazards
“Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide” is classified as a hazard under the GHS07 category . It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Zukünftige Richtungen
The future directions of “Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide” research could involve further exploration of its synthesis methods and potential applications. For instance, the utility for the scaffold decoration of a broad range of complex N-heterocycles is exemplified by syntheses of new structural analogues of several antimalarial, antimicrobial, and fungicidal agents .
Eigenschaften
IUPAC Name |
4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-9(10)5-7(2)8(6)11-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLHHDZWTFJIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC(=C1OC)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)
![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)



![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)







